1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole

Pharmaceutical Analysis Impurity Profiling Pharmacopeial Compliance

1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole (CAS 13230-19-8) is a nitroimidazole derivative recognized primarily as Tinidazole Impurity 1 (or Impurity. It is the 4-nitro regioisomer of the thioether intermediate in tinidazole synthesis, distinguishing it from the active pharmaceutical ingredient (API) tinidazole, which is the 5-nitro ethylsulfonyl analog.

Molecular Formula C8H13N3O2S
Molecular Weight 215.28 g/mol
CAS No. 13230-19-8
Cat. No. B141408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole
CAS13230-19-8
Synonyms1-[2-(Ethylthio)ethyl]-2-methyl-4-nitroimidazole; 
Molecular FormulaC8H13N3O2S
Molecular Weight215.28 g/mol
Structural Identifiers
SMILESCCSCCN1C=C(N=C1C)[N+](=O)[O-]
InChIInChI=1S/C8H13N3O2S/c1-3-14-5-4-10-6-8(11(12)13)9-7(10)2/h6H,3-5H2,1-2H3
InChIKeyURMLZBFXWXJFTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole (CAS 13230-19-8): Procuring the Critical 4-Nitro Regioisomer for Tinidazole Impurity Profiling


1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole (CAS 13230-19-8) is a nitroimidazole derivative recognized primarily as Tinidazole Impurity 1 (or Impurity 4) [1]. It is the 4-nitro regioisomer of the thioether intermediate in tinidazole synthesis, distinguishing it from the active pharmaceutical ingredient (API) tinidazole, which is the 5-nitro ethylsulfonyl analog [2]. This compound is supplied as a fully characterized reference standard for use in analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production of tinidazole or for Abbreviated New Drug Applications (ANDA) [3].

Why Generic Nitroimidazole Substitution Fails: Structural Specificity of 1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole in Analytical and Bioactivity Contexts


Substituting this compound with other nitroimidazole derivatives, including its 5-nitro regioisomer or the sulfonyl analog, is not analytically or biologically valid. The position of the nitro group (4- vs. 5-) and the oxidation state of the sulfur side chain (thioether vs. sulfonyl) fundamentally alter the compound's chromatographic retention, UV spectral properties, and biological activity [1]. For instance, replacing the ethylsulfonylethyl group of tinidazole with an ethylthioethyl group yields a compound demonstrated to be practically ineffective in trichomoniasis models, underscoring that structural homology does not equate to functional equivalence [2]. For accurate impurity quantification and method validation in pharmaceutical quality control, the exact structurally specific reference standard is non-negotiable.

Quantitative Differentiation Evidence for 1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole (CAS 13230-19-8)


Regioisomeric Identity Dictates Pharmacopeial Impurity Classification for Tinidazole

In the USP monograph for tinidazole, Related Compound B is explicitly identified as 1-[2-(ethylsulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole, which is the sulfonyl analog and 4-nitro regioisomer of the API [1]. The target compound, 1-[2-(ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole, is the thioether precursor to this specified impurity. Its distinct HPLC relative retention time and UV absorption profile, resulting from the thioether moiety, differentiate it from both the API and the specified impurities A (2-methyl-5-nitro-1H-imidazole) and B [1]. This chromatographic resolution is essential for accurate quantification, with a typical acceptance criterion for unspecified impurities set at ≤0.10% [2].

Pharmaceutical Analysis Impurity Profiling Pharmacopeial Compliance

Oxidation State of Sulfur Side Chain Determines Antitrichomonal Activity

A seminal structure-activity relationship (SAR) study demonstrated that while tinidazole (1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole) is an effective antitrichomonal agent, its corresponding thioether analog (1-[2-(ethylthio)ethyl]-2-methyl-5-nitroimidazole) is practically ineffective [1]. The target compound is the 4-nitro isomer of this ineffective thioether intermediate. This study provides class-level evidence that the thioether oxidation state is not merely synthetically transient but is critically linked to the loss of desired bioactivity.

Medicinal Chemistry Structure-Activity Relationship Antiparasitic

Synthetic Pathway Confirms Intermediate Status and Differentiates from Final API

A modern catalytic synthesis of tinidazole proceeds via the condensation of 2-methyl-5-nitro-imidazole with 2-ethyl-thio-ethanol to yield 1-(2-ethyl-thio-ethanol)-2-methyl-5-nitro-imidazole, which is subsequently oxidized to the API [1]. The target 4-nitro isomer is an isomeric byproduct formed during this condensation stage, distinct from the desired 5-nitro intermediate. Its presence and quantity directly reflect the regioselectivity of the condensation step.

Process Chemistry Synthesis Intermediate

Validated Application Scenarios for 1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole (CAS 13230-19-8)


Pharmacopeial Method Development and Validation for Tinidazole Impurity Profiling

This compound is the definitive reference standard for developing and validating HPLC or TLC methods intended to resolve and quantify the 4-nitro thioether impurity in tinidazole drug substance and drug products. Its use ensures compliance with USP and EP monographs, where related compounds must be individually identified and limited [1].

Regulatory ANDA Submission: Impurity Qualification and Quality Control

For generic drug manufacturers seeking ANDA approval for tinidazole formulations, this fully characterized impurity standard is required to demonstrate analytical method specificity and to qualify the impurity profile of the final product. It provides the traceability against pharmacopeial standards mandated by regulatory agencies [2].

Process Optimization: Regioselectivity Marker in Tinidazole Synthesis

During the development and scale-up of tinidazole manufacturing, quantifying this 4-nitro regioisomer serves as a critical process analytical technology (PAT) marker. Its concentration directly indicates the regioselectivity of the initial condensation between 2-methyl-5-nitroimidazole and 2-ethyl-thio-ethanol, guiding catalyst and condition optimization to minimize this undesired byproduct [3].

Nitroimidazole Structure-Activity Relationship (SAR) Studies

Researchers investigating the antiparasitic pharmacophore of nitroimidazoles can employ this compound as a matched molecular pair with its 5-nitro isomer. Comparative bioassay data, referenced against the known inactivity of the ethylthio side chain, can delineate the contributions of nitro group position and sulfur oxidation state to target binding and efficacy [4].

Quote Request

Request a Quote for 1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.